2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid
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Overview
Description
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid typically involves multiple steps, starting from the corresponding amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides and oligopeptides, which are essential in various biochemical applications .
Scientific Research Applications
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Material Science: It is employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to allow for further reactions . The molecular targets and pathways involved are related to the synthesis and modification of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- **(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
What sets 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which allows for unique reactivity and selectivity in peptide synthesis. Its ability to form stable intermediates and its compatibility with various coupling reagents make it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-22(2,20(26)27)24-19(25)11-12-23-21(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
XGNBEZPZMBYPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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